3-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]propan-1-ol
Overview
Description
Scientific Research Applications
Chemical Interactions and Mechanisms The compound, as part of a broader family of chemical structures, is investigated for its involvement in various chemical mechanisms. For example, the acidolysis of dimeric non-phenolic β-O-4-type lignin model compounds reveals intricate behaviors and mechanisms, including hydride transfer mechanisms and the formation of enol ether compounds, contributing to a deeper understanding of chemical interactions and molecular transformations (Yokoyama, 2015).
Metabolic and Pharmacological Insights Metabolism studies of various compounds, such as FPP-3, provide insights into the metabolic fate of chemical entities in biological systems. For instance, identifying different metabolites in rat urine through liquid chromatography-electrospray tandem mass spectrometry contributes to understanding the compound's metabolic pathways and potential therapeutic or biological implications (Lee et al., 2007). Moreover, insights into the pharmacokinetics, such as absorption, distribution, metabolism, and excretion (ADME) of novel compounds, aid in assessing their suitability for therapeutic applications or further research (Bowers et al., 2013).
Therapeutic Potential Exploration Studies focusing on specific derivatives of compounds, like aryloxypropanolamine derivatives, explore potential therapeutic applications, such as their cardiovascular-specific pharmacological activities. Investigating the effects of these compounds on various conditions in animal models, such as hypertension, ventricular arrhythmias, and myocardial necrosis, can reveal their potential as therapeutic agents for related human diseases (Nikam et al., 2011).
Mechanism of Action
Target of Action
Compounds with similar structures, such as 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine , are often used in Suzuki-Miyaura coupling reactions . These reactions are used to create carbon-carbon bonds, which are fundamental in organic chemistry and drug discovery.
Mode of Action
The mode of action of this compound is likely related to its boronic ester group. In Suzuki-Miyaura coupling reactions, the boronic ester group can react with a variety of organic halides in the presence of a palladium catalyst . This leads to the formation of new carbon-carbon bonds .
Biochemical Pathways
It’s worth noting that the formation of carbon-carbon bonds via suzuki-miyaura coupling reactions can lead to the synthesis of a wide range of organic compounds . These compounds can potentially interact with various biochemical pathways, depending on their structure and functional groups.
Pharmacokinetics
The compound’s solubility in organic solvents such as acetone suggests that it may have good absorption and distribution characteristics. The compound’s stability at room temperature also suggests that it may have a reasonable half-life.
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific organic compounds synthesized through its involvement in Suzuki-Miyaura coupling reactions . These effects could range from modulating enzyme activity to interacting with cellular receptors, depending on the structure and functional groups of the synthesized compounds.
Action Environment
Environmental factors such as temperature, pH, and the presence of a suitable catalyst (e.g., palladium) can influence the compound’s action, efficacy, and stability . For instance, the compound is stable at room temperature , which suggests that it can maintain its efficacy under normal storage conditions. The suzuki-miyaura coupling reactions in which it participates require specific conditions, such as the presence of a palladium catalyst , which could limit its use in certain environments.
Properties
IUPAC Name |
3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]propan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23BO4/c1-14(2)15(3,4)20-16(19-14)12-6-8-13(9-7-12)18-11-5-10-17/h6-9,17H,5,10-11H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHUVCFPERRAPPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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